

in silico modeling of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

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Compound of Interest

Compound Name: Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Cat. No.: B1333000

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An In-Depth Technical Guide to the In Silico Modeling of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**

Abstract

Benzyl-(6-methyl-benzothiazol-2-yl)-amine belongs to the 2-aminobenzothiazole class of heterocyclic compounds, a scaffold associated with a wide array of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] In silico modeling offers a powerful, resource-efficient approach to predict the compound's pharmacokinetic and pharmacodynamic properties, identify potential biological targets, and elucidate its mechanism of action at a molecular level.[10][11][12] This technical guide presents a comprehensive, hypothetical workflow for the computational analysis of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**, from target identification to molecular dynamics and toxicity prediction, tailored for researchers in drug discovery and development.

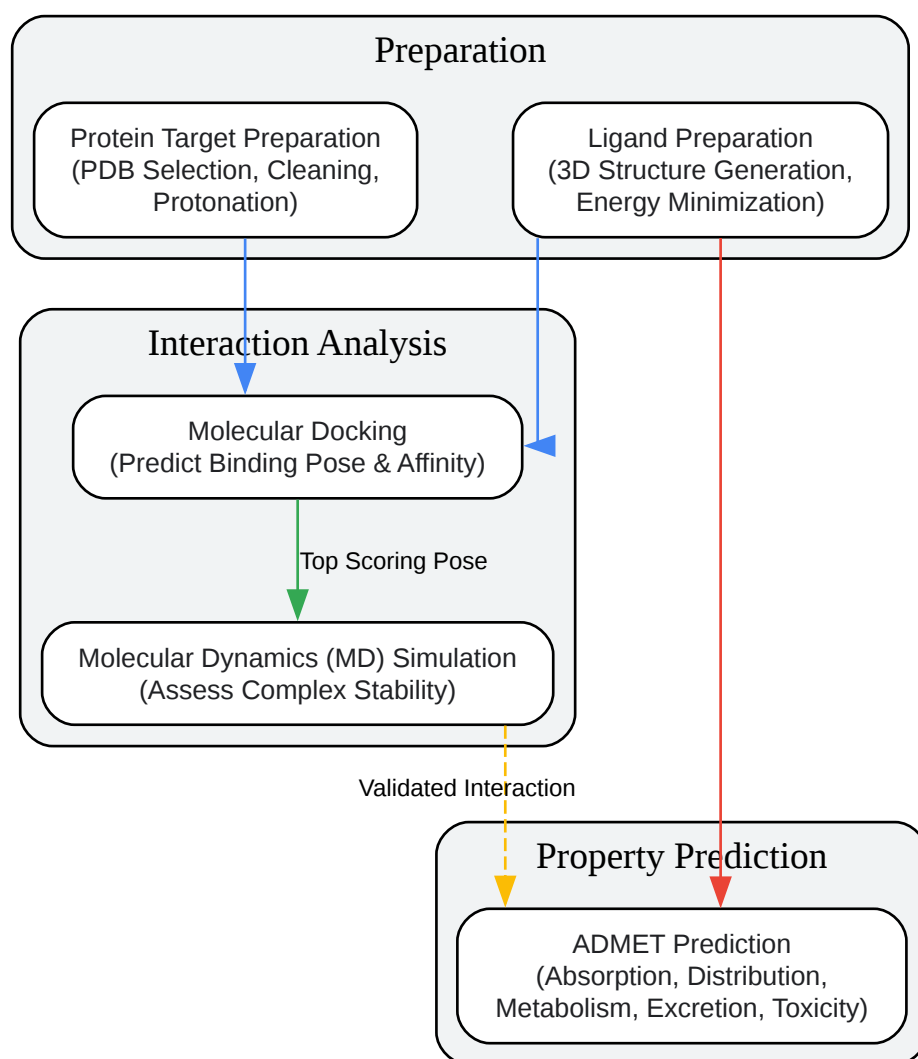
Introduction: The Therapeutic Potential of 2-Aminobenzothiazoles

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry.[13] Derivatives have been synthesized and evaluated for a broad spectrum of biological activities.[6] Notably, this class of compounds has shown significant promise as anticancer agents by targeting key signaling proteins like tyrosine kinases, serine/threonine kinases, and particularly,

phosphoinositide 3-kinases (PI3K).[1][14][15] The PI3K/AKT/mTOR signaling pathway, which governs cell metabolism, proliferation, and survival, is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[3][16] Given this precedent, a logical starting point for the in silico evaluation of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** is to investigate its potential as an inhibitor of this critical cancer-related pathway.

Hypothetical In Silico Modeling Workflow

The computational evaluation of a novel compound involves a multi-step process. This workflow begins with preparing the ligand and its putative protein target, proceeds through docking and dynamic simulation to assess their interaction, and concludes with an evaluation of the compound's drug-like properties.

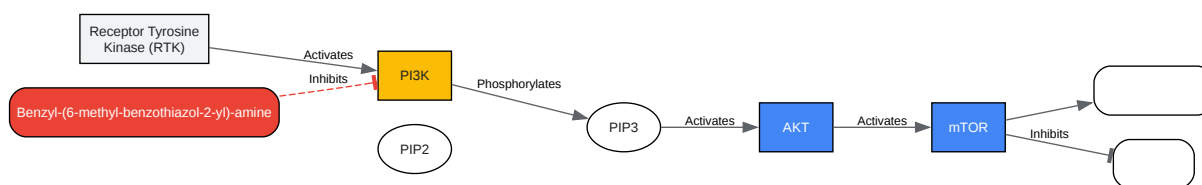


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Caption: A general workflow for the in silico analysis of a small molecule drug candidate.

Interaction Analysis: Targeting the PI3K/AKT/mTOR Pathway

Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of PI3K α .^[15] The PI3K/AKT/mTOR pathway is central to cell growth and survival, and its inhibition is a validated strategy in cancer therapy.^[3] An inhibitor targeting PI3K would block the phosphorylation of PIP2 to PIP3, preventing the subsequent activation of AKT and mTOR, ultimately leading to apoptosis and cell cycle arrest.

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Caption: The PI3K/AKT/mTOR signaling pathway and the hypothetical inhibitory action of the compound.

Molecular Docking Results

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.^{[11][12]} For this hypothetical study, **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** was docked into the ATP-binding site of PI3K α (PDB ID: 4ZOP). The results are compared with a known co-crystallized inhibitor.

Compound	Binding Affinity (kcal/mol)	Key Interacting Residues	Interaction Type
Benzyl-(6-methyl-benzothiazol-2-yl)-amine	-8.9	VAL851, LYS802	Hydrogen Bond
TRP780, TYR836	Pi-Alkyl, Pi-Pi		
Reference Inhibitor (Alpelisib)	-10.2	VAL851, GLN859	Hydrogen Bond
ILE800, ILE932	Hydrophobic		

Molecular Dynamics (MD) Simulation Analysis

MD simulations provide insights into the stability of the protein-ligand complex over time.^[17]^[18] A 100-nanosecond simulation of the docked complex would be performed to analyze its dynamic behavior. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

Complex	Average Protein RMSD (Å)	Average Ligand RMSD (Å)	Stability Interpretation
PI3Kα + Compound	1.8 ± 0.3	1.2 ± 0.2	Stable complex with minimal deviation, suggesting a persistent binding mode.
Apo-PI3Kα (unbound)	2.5 ± 0.5	N/A	Higher fluctuation in the unbound state, indicating ligand-induced stabilization.

ADMET Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures.^[19]^[20]^[21] Various

in silico models, often based on Quantitative Structure-Activity Relationships (QSAR), are used for these predictions.[\[10\]](#)[\[22\]](#)

ADMET Property	Predicted Value	Interpretation
Absorption		
Human Intestinal Absorption	> 90%	High probability of being well-absorbed from the gut.
Caco-2 Permeability (logPapp)	1.5×10^{-6} cm/s	Moderate to high permeability.
Distribution		
Blood-Brain Barrier (BBB) Permeation	Low	Unlikely to cross the BBB, reducing potential CNS side effects.
Plasma Protein Binding	~85%	Significant binding to plasma proteins is expected.
Metabolism		
CYP2D6 Inhibitor	No	Low risk of drug-drug interactions involving this major metabolic enzyme.
CYP3A4 Inhibitor	Yes (Weak)	Potential for weak interaction with drugs metabolized by CYP3A4.
Excretion		
Total Clearance (log ml/min/kg)	0.5	Predicted moderate rate of clearance from the body.
Toxicity		
AMES Mutagenicity	Non-mutagenic	Low probability of being a mutagen.
hERG Inhibition	Low Risk	Unlikely to cause cardiotoxicity related to hERG channel blockade.

Experimental Protocols

Protocol for Molecular Docking (using AutoDock Vina)

- Protein Preparation:
 - Download the crystal structure of the target protein (e.g., PI3K α , PDB ID: 4ZOP) from the Protein Data Bank.
 - Remove water molecules, co-factors, and any existing ligands from the PDB file.
 - Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
 - Save the prepared protein in PDBQT format.
- Ligand Preparation:
 - Generate the 3D structure of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** using chemical drawing software (e.g., ChemDraw).
 - Perform energy minimization using a suitable force field (e.g., MMFF94).
 - In ADT, detect the rotatable bonds and save the ligand in PDBQT format.
- Grid Box Generation:
 - Define the docking search space (grid box) to encompass the ATP-binding site of the protein, typically centered on the co-crystallized ligand's position.[\[11\]](#)
- Docking Execution:
 - Use AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input.
 - The Lamarckian Genetic Algorithm is commonly used for conformational searching.[\[12\]](#)
 - Set the exhaustiveness parameter (e.g., 20) to control the thoroughness of the search.
- Analysis:

- Analyze the output file, which contains multiple binding poses ranked by their binding affinity scores.
- Visualize the top-ranked pose and its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein using software like Discovery Studio or PyMOL.[\[14\]](#)

Protocol for Molecular Dynamics Simulation (using GROMACS)

- System Preparation:
 - Use the top-ranked docked complex from the molecular docking step as the starting structure.
 - Choose a suitable force field, such as CHARMM36, for the protein and generate ligand topology files using a server like CGenFF.[\[17\]](#)[\[23\]](#)
- Solvation and Ionization:
 - Place the complex in a periodic boundary box (e.g., dodecahedron) and solvate it with a water model like TIP3P.[\[17\]](#)[\[18\]](#)
 - Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.
- Energy Minimization:
 - Perform energy minimization using the steepest descent algorithm for approximately 50,000 steps to remove steric clashes.[\[17\]](#)
- Equilibration:
 - Conduct a two-phase equilibration process. First, run an NVT (constant Number of particles, Volume, and Temperature) ensemble for ~1 ns to stabilize the system's temperature.
 - Second, run an NPT (constant Number of particles, Pressure, and Temperature) ensemble for ~1 ns to stabilize the pressure and density.

- Production MD Run:
 - Perform the final production simulation for at least 100 ns.[17]
- Trajectory Analysis:
 - Calculate RMSD to assess the overall stability of the protein and the ligand's pose.
 - Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
 - Analyze hydrogen bond occupancy and other non-covalent interactions over the simulation time.

Conclusion

This guide outlines a representative in silico strategy for the initial characterization of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**. The hypothetical results suggest that the compound is a promising candidate for targeting the PI3K α kinase. The molecular docking and MD simulations indicate a stable binding within the ATP pocket, and the ADMET predictions point towards a favorable drug-like profile with a low risk of major toxicities. These computational findings provide a strong rationale for advancing this compound to in vitro and in vivo experimental validation.

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